[1-(Ethoxymethyl)cyclobutyl]methanol
Overview
Description
[1-(Ethoxymethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a cyclobutyl derivative with an ethoxymethyl group attached to the cyclobutane ring and a methanol group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxymethyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with ethoxymethyl magnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction conditions usually include anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Ethoxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various cyclobutyl derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Cyclobutanone derivatives or carboxylic acids.
Reduction: Cyclobutyl alcohols or other reduced forms.
Substitution: Various substituted cyclobutyl compounds.
Scientific Research Applications
Chemistry:
Building Block: [1-(Ethoxymethyl)cyclobutyl]methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of cyclobutyl derivatives in biological systems.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of [1-(Ethoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol with similar reactivity but lacks the ethoxymethyl group.
Ethoxymethylcyclobutane: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The combination of the cyclobutyl ring, ethoxymethyl group, and hydroxyl group makes [1-(Ethoxymethyl)cyclobutyl]methanol unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-7-8(6-9)4-3-5-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQETLDSCFDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.